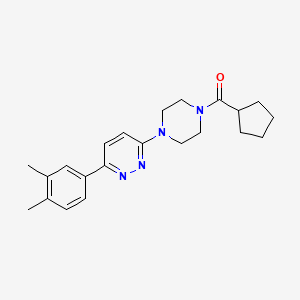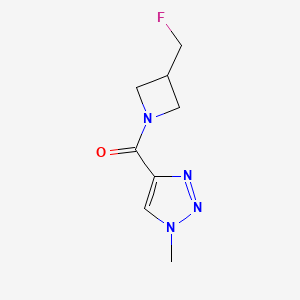
(3-(fluoromethyl)azetidin-1-yl)(1-methyl-1H-1,2,3-triazol-4-yl)methanone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Synthesis Analysis
The synthesis of similar compounds has been reported in the literature. For instance, a series of novel 1H-1,2,3-triazole analogs were synthesized via “Click” chemistry and Suzuki–Miyaura cross-coupling reaction in aqueous medium . The first step employed Mitsunobu reaction between (S)-(-) ethyl lactate and 4-bromo-2-methoxy phenol using diisopropylazodicarboxylate (DIAD) .Applications De Recherche Scientifique
Synthesis and Chemical Properties
- The compound and its derivatives are involved in complex chemical syntheses, often as intermediates or key components. For example, in the development of potent P2X7 antagonists for mood disorders treatment, a single pot dipolar cycloaddition reaction/Cope elimination sequence was utilized, highlighting the compound's role in creating structurally challenging chiral centers (Chrovian et al., 2018).
- In another study, azetidinyl groups were introduced into quinolone derivatives, demonstrating significant antibacterial activities against both Gram-positive and Gram-negative bacteria. This underscores the compound's utility in designing novel antibacterial agents (Kuramoto et al., 2003).
- Enantiopure azetidinyl derivatives have been synthesized and evaluated for their catalytic properties, particularly in asymmetric additions to aldehydes, highlighting the compound's potential in stereoselective syntheses (Wang et al., 2008).
Potential Pharmacological Activities
- The compound's derivatives have been explored for various pharmacological activities, including the inhibition of cholesterol absorption, showcasing its potential in treating hypercholesterolemia (Rosenblum et al., 1998).
- Another study focused on the discovery of selective estrogen receptor degraders and antagonists for ER+ breast cancer treatment, further exemplifying the compound's application in targeted cancer therapies (Scott et al., 2020).
Mécanisme D'action
Target of Action
It’s worth noting that azetidines and triazoles are known to interact with a variety of biological targets . For instance, azetidines are used in medicinal chemistry and appear in bioactive molecules and natural products . Similarly, 1,2,3-triazoles are known to interact with various enzymes and receptors, contributing to their broad range of biological activities .
Mode of Action
The reactivity of azetidines is driven by a considerable ring strain, which can be triggered under appropriate reaction conditions . On the other hand, the nitrogen atoms of the triazole moiety actively contribute to binding to the active site of enzymes .
Biochemical Pathways
Azetidines and triazoles are known to influence a variety of biochemical pathways due to their broad range of interactions with biological targets .
Result of Action
Compounds containing azetidine and triazole moieties are known to exhibit a wide range of biological activities, including antibacterial, antifungal, and antitumor effects .
Propriétés
IUPAC Name |
[3-(fluoromethyl)azetidin-1-yl]-(1-methyltriazol-4-yl)methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H11FN4O/c1-12-5-7(10-11-12)8(14)13-3-6(2-9)4-13/h5-6H,2-4H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KOEPHZXWBPCMIX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=C(N=N1)C(=O)N2CC(C2)CF |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H11FN4O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
198.20 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

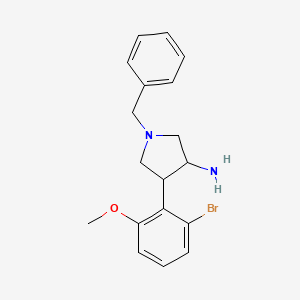
![2-[1-(4-chlorophenyl)imidazol-2-yl]sulfanyl-N-(2,3-dihydro-1,4-benzodioxin-6-yl)acetamide](/img/structure/B2420488.png)
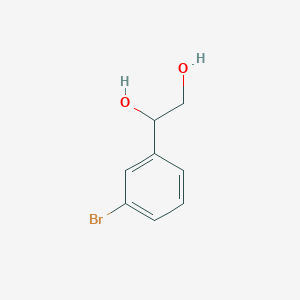
![4-[1-(2-hydroxy-3-phenoxypropyl)-1H-benzimidazol-2-yl]-1-(2-methylphenyl)pyrrolidin-2-one](/img/structure/B2420493.png)
![methyl 2-(2-chlorophenyl)-2-(4,5-dihydrothieno[2,3-c]pyridin-6(7H)-yl)acetate, sulfuric acid](/img/structure/B2420495.png)
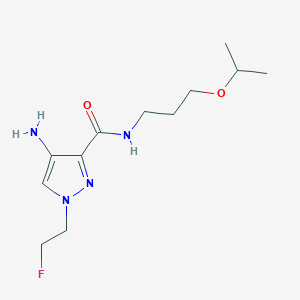
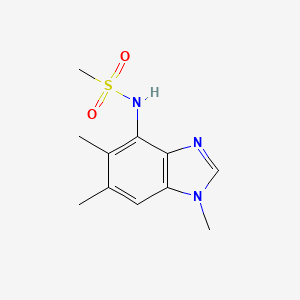
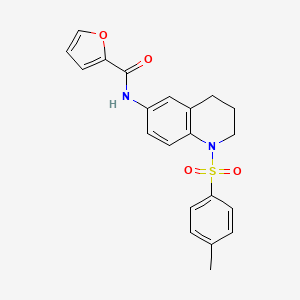
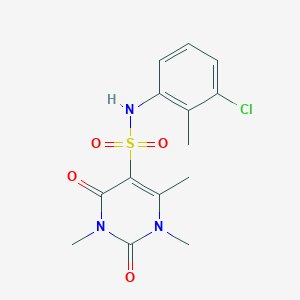
![4,6-Dimethoxy-2-[4-(4-methyl-6-pyrrolidin-1-ylpyrimidin-2-yl)piperazin-1-yl]pyrimidine](/img/structure/B2420505.png)
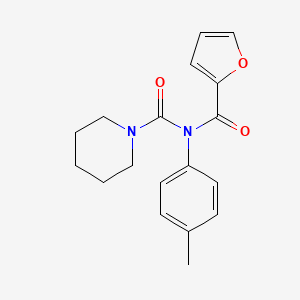
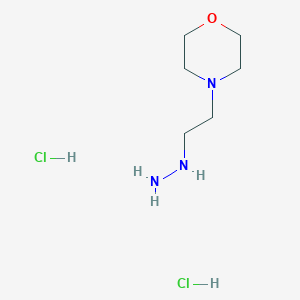
![2-{[(2,4-Dichlorophenyl)sulfonyl]anilino}acetic acid](/img/structure/B2420508.png)
